Tris(triphenylphosphine)ruthenium(II) chloride
Overview
Description
Tris(triphenylphosphine)ruthenium(II) chloride, also known as dichlorotris(triphenylphosphine)ruthenium(II), is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .
Preparation Methods
Tris(triphenylphosphine)ruthenium(II) chloride is synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :
2RuCl3(H2O)3+7PPh3→2RuCl2(PPh3)3+2HCl+5H2O+OPPh3
The coordination sphere of this compound can be viewed as either five-coordinate or octahedral. One coordination site is occupied by one of the hydrogen atoms of a phenyl group .
Chemical Reactions Analysis
Tris(triphenylphosphine)ruthenium(II) chloride undergoes various types of reactions, including substitution, reduction, and hydrogenation. Some common reactions include :
Substitution Reactions: The triphenylphosphine ligands in the complex can be readily substituted by other ligands.
Reduction Reactions: In the presence of hydrogen and a base, the compound can be reduced to form a monohydride complex.
Hydrogenation Reactions: It serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, and ketones.
Scientific Research Applications
Tris(triphenylphosphine)ruthenium(II) chloride is widely used in scientific research due to its catalytic properties. Some of its applications include :
Chemistry: It is used as a catalyst in various organic reactions, including C-C cross-coupling reactions, cyclization, isomerization, and oxidation reactions.
Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the industrial production of various chemicals, including vinyl chloride monomer through the hydrochlorination reaction of acetylene.
Mechanism of Action
The mechanism by which tris(triphenylphosphine)ruthenium(II) chloride exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the activation of C-H bonds and promotes the formation of new chemical bonds through its coordination with other molecules .
Comparison with Similar Compounds
Tris(triphenylphosphine)ruthenium(II) chloride can be compared with other similar compounds, such as :
Tris(triphenylphosphine)rhodium(I) chloride: Used as a catalyst for organic reactions, including allylic alkylations and hydrosilylations.
Tris(triphenylphosphine)iridium(I) chloride: Known for its catalytic properties in hydrogenation and hydroformylation reactions.
This compound is unique due to its specific coordination geometry and its ability to undergo a wide range of chemical reactions, making it a versatile catalyst in both academic and industrial settings.
Properties
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBLJMBLGWSIN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45Cl2P3Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-49-4 | |
Record name | Dichlorotris(triphenylphosphine)ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorotris(triphenylphosphine)ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dichlorotris(triphenylphosphine)ruthenium(II)?
A1: The molecular formula is C54H45Cl2P3Ru and its molecular weight is 958.86 g/mol [].
Q2: Which computational methods have been used to study the structure of this compound?
A2: Density Functional Theory (DFT) studies, using a variety of functionals and basis sets, have been employed to investigate the structure and properties of Dichlorotris(triphenylphosphine)ruthenium(II). One study found that the PBE0 functional provided the most accurate bond length predictions, while MN12-L yielded the best results for bond angle calculations [].
Q3: What is the nature of the Ruthenium-Phosphine (Ru-P) bond in this complex?
A3: The Ru-P bond exhibits both sigma donation from the phosphine ligand to the ruthenium center and pi back-donation from filled ruthenium d-orbitals to vacant phosphine orbitals. This synergistic interplay between donation and back-donation contributes to the stability and reactivity of the complex [].
Q4: How does the structure of Dichlorotris(triphenylphosphine)ruthenium(II) influence its reactivity?
A4: The compound typically adopts a distorted square pyramidal geometry. DFT calculations have shown that in this structure, the apical Ru-P bond is stronger than the basal Ru-P bonds. This is attributed to the apical triphenylphosphine ligand interacting with a ruthenium d-orbital with higher energy, favoring back-donation and resulting in a shorter, stronger bond [].
Q5: What types of reactions are catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II)?
A5: Dichlorotris(triphenylphosphine)ruthenium(II) exhibits catalytic activity in a wide range of reactions, including:
- Hydrogenation: Reduction of nitro groups [], imines [], ketones [], aldehydes [], and cyclic anhydrides [].
- Hydrosilylation: Addition of silanes to carbonyl compounds for the synthesis of diarylalkoxysilanes [].
- Addition Reactions: Addition of carbon tetrachloride to conjugated dienes [], trichloroacetyl chloride to olefins [], and sulfonyl chlorides to alkenes [, ].
- Isomerization: Conversion of O-allyl glycosides into prop-1-enyl glycosides for allyl ether deprotection [].
- Desulfonylation: Removal of sulfonyl groups from arylmethanesulfonyl chlorides [].
Q6: How does Dichlorotris(triphenylphosphine)ruthenium(II) activate molecular hydrogen (H2)?
A6: The complex can activate H2 through a process involving the dissociation of a triphenylphosphine ligand, followed by the oxidative addition of H2 across the Ru-Cl bond. This generates a hydridochloro complex, which can then participate in various catalytic cycles [].
Q7: What are the advantages of using Dichlorotris(triphenylphosphine)ruthenium(II) as a catalyst?
A7: This ruthenium complex offers several advantages as a catalyst, including:
Q8: Are there any examples of Dichlorotris(triphenylphosphine)ruthenium(II) used in polymerization reactions?
A8: Yes, this complex has demonstrated catalytic activity in the polymerization of norbornene, producing polymers with various olefinic and cyclic structures []. It has also been explored as a potential catalyst for living radical polymerization of methyl methacrylate, although achieving well-defined living systems remains challenging [, ].
Q9: What is the stability of Dichlorotris(triphenylphosphine)ruthenium(II) in air and light?
A9: This compound is air and light sensitive and should be stored under an inert atmosphere, such as argon, and protected from light [].
Q10: What solvents are suitable for reactions involving this ruthenium complex?
A10: Common solvents used include toluene, benzene, dichloromethane, tetrahydrofuran, and dimethylacetamide [, ]. The choice of solvent can influence both the solubility of the complex and the reaction pathway.
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